
2,3-Difluoro-4-iodo-phenylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-iodo-phenylacetaldehyde is an organic compound with the molecular formula C8H5F2IO It is characterized by the presence of two fluorine atoms, one iodine atom, and an aldehyde group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-iodo-phenylacetaldehyde typically involves the introduction of fluorine and iodine atoms onto a phenylacetaldehyde backbone. One common method is the halogenation of 2,3-difluorophenylacetaldehyde using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-iodo-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: 2,3-Difluoro-4-iodo-benzoic acid.
Reduction: 2,3-Difluoro-4-iodo-phenylethanol.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-iodo-phenylacetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound can be used to study the effects of halogenated aldehydes on biological systems and may have potential as a biochemical probe.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-Difluoro-4-iodo-phenylacetaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
2,3-Difluoro-4-iodo-phenylacetaldehyde can be compared with other halogenated phenylacetaldehydes, such as:
- 2,3-Difluoro-4-bromo-phenylacetaldehyde
- 2,3-Difluoro-4-chloro-phenylacetaldehyde
- 2,3-Difluoro-4-fluoro-phenylacetaldehyde
These compounds share similar structural features but differ in the halogen atom attached to the phenyl ring
Properties
Molecular Formula |
C8H5F2IO |
|---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5F2IO/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2,4H,3H2 |
InChI Key |
WOEHJFJYBKXUFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC=O)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholin-4-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B14863651.png)
![3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14863654.png)
![1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14863660.png)
![Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B14863666.png)
![1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone](/img/structure/B14863668.png)
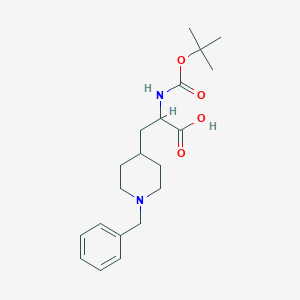
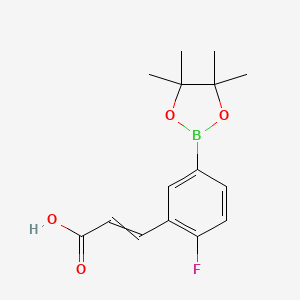
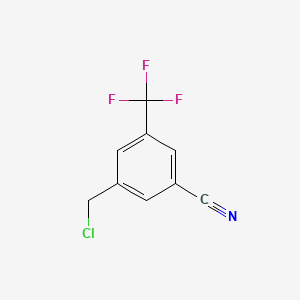
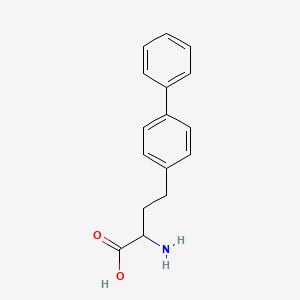
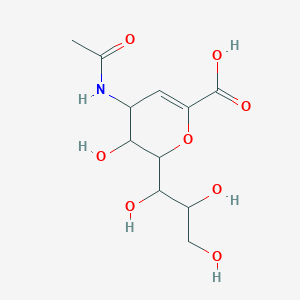
![N-cyclopropylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14863712.png)
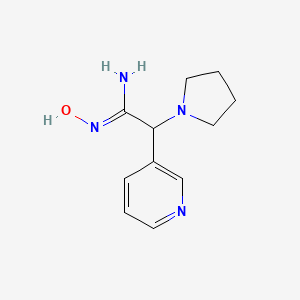

![4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B14863735.png)
